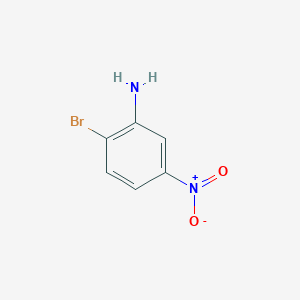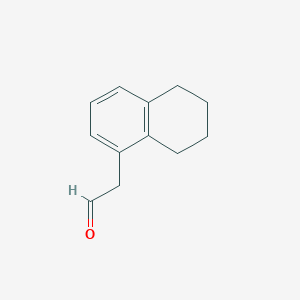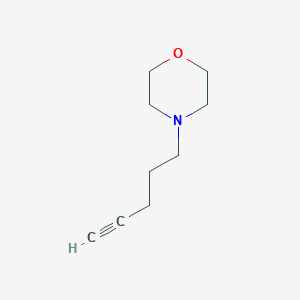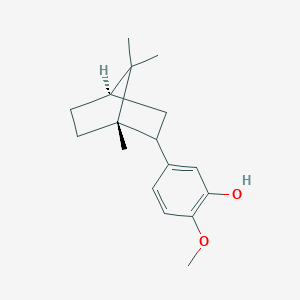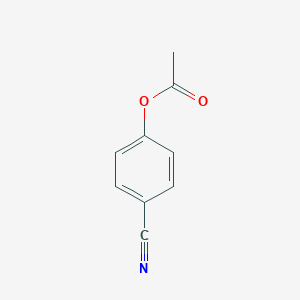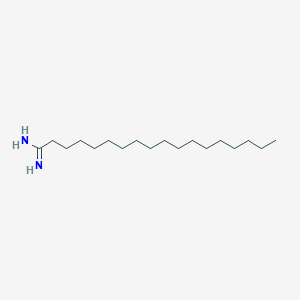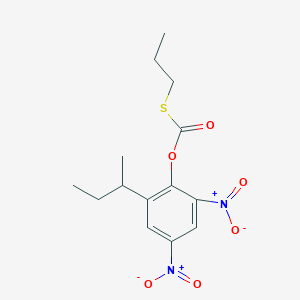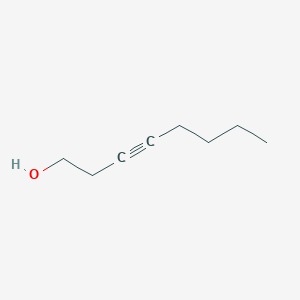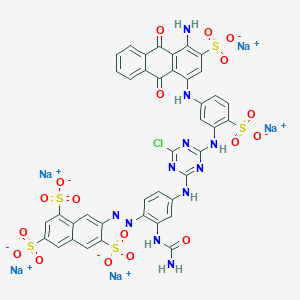
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a type of pyrazoline, which is a five-membered heterocyclic compound containing two nitrogen atoms. The chemical formula for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is C10H16N2.
Mechanism Of Action
The mechanism of action of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can have a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have potential as a cancer treatment and anti-inflammatory agent, which makes it a promising candidate for further research.
One limitation of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound may have potential side effects that need to be carefully monitored in lab experiments.
Future Directions
There are a number of future directions for research on 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. One area of research could focus on further elucidating the compound's mechanism of action. This could involve designing experiments that specifically target the enzymes and pathways that are affected by the compound.
Another area of research could focus on developing new synthetic methods for producing 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. This could involve exploring alternative reaction conditions or using different starting materials.
Finally, future research could focus on exploring the potential of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a treatment for other diseases beyond cancer and inflammation. For example, the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Synthesis Methods
The synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can be achieved through a variety of methods. One common method involves the reaction of 4-ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride and acetic acid. This reaction results in the formation of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a yellow crystalline solid.
Scientific Research Applications
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can induce apoptosis, or programmed cell death, in cancer cells. This suggests that the compound may have potential as a cancer treatment.
Another area of research has explored the compound's potential as an anti-inflammatory agent. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. This suggests that the compound may have potential as a treatment for inflammatory conditions such as arthritis.
properties
CAS RN |
14339-24-3 |
|---|---|
Product Name |
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- |
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethyl-2-methyl-3-propyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H18N2/c1-4-6-9-8(5-2)7-10-11(9)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
XTPXCQGGKOLTOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(C=NN1C)CC |
Canonical SMILES |
CCCC1C(C=NN1C)CC |
Other CAS RN |
14339-24-3 |
synonyms |
4-Ethyl-1-methyl-5-propyl-2-pyrazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




